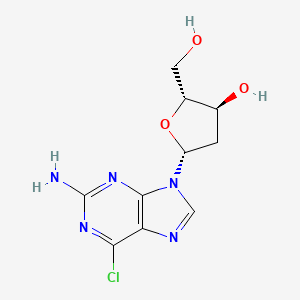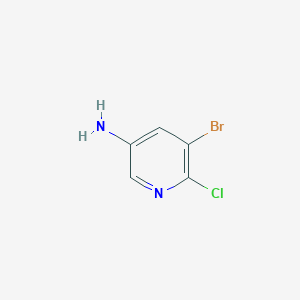
5-Amino-3-bromo-2-chloropyridine
概要
説明
The compound of interest, 5-Amino-3-bromo-2-chloropyridine, is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural motifs. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related halogenated pyridines and pyrimidines, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of halogenated pyridines and pyrimidines typically involves regioselective halogenation and amination reactions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methodologies could be applied to synthesize this compound, with careful control of reaction conditions to achieve the desired regioselectivity.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is often characterized by X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system . Similarly, the structure of 2-amino-5-chloropyridine cocrystals has been elucidated, revealing hydrogen bonding interactions that stabilize the crystal structure . These findings indicate that this compound would likely exhibit a planar geometry with potential for intermolecular hydrogen bonding.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including the formation of transition metal complexes and supramolecular cocrystals . The reactivity of this compound would be influenced by the presence of both amino and halogen substituents, which could facilitate the formation of metal complexes or hydrogen-bonded networks similar to those observed in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's melting point, solubility, and density. The amino group can contribute to the compound's basicity and its ability to form hydrogen bonds. While the papers do not provide specific data on this compound, they do offer insights into the properties of structurally similar compounds. For example, the magnetic properties of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds have been studied, showing antiferromagnetic interactions . Additionally, the HOMO-LUMO gap analysis of co-crystals involving 2-amino-5-chloropyridine suggests electron mobility within the structures .
科学的研究の応用
Catalytic Reactions
5-Amino-3-bromo-2-chloropyridine is used in selective amination reactions. For instance, it's amination catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high isolated yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Electrocatalysis
In the field of electrocatalysis, this compound is investigated for electrosynthetic applications. For example, its electrochemical reduction in the presence of CO2 can lead to various organic compounds (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Halogen Atom Migration
The compound is also studied for the migration of halogen atoms in halogeno-derivatives of pyridines, where specific reactions lead to the formation of differently substituted pyridines (Hertog & Schogt, 2010).
Structural Analysis
In crystallography, it is utilized to analyze molecular packing and hydrogen bonding patterns in co-crystals (Rosli et al., 2022).
Reaction Mechanism Studies
The compound is important in studying reaction mechanisms, such as aminations of halopyridines which might involve intermediates like pyridyne (Pieterse & Hertog, 2010).
Synthesis of Derivatives
This compound is a key precursor in synthesizing various organic derivatives, like pyrimido[4,5-e][1,3,4] thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Microwave-assisted Amination
It is involved in microwave-assisted amination processes, which are superior in conversion and yield compared to conventional heating methods (Kim et al., 2010).
Magnetic Property Analysis
The compound is used in synthesizing complexes for studying magnetic properties, as seen in copper(II) halide complexes with aminopyridines (Farris et al., 2018).
Safety and Hazards
5-Amino-3-bromo-2-chloropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
作用機序
Target of Action
It’s known that this compound is a useful synthetic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known to undergo suzuki-miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .
生化学分析
Biochemical Properties
5-Amino-3-bromo-2-chloropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as amino acids, nucleotides, and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within different tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
5-bromo-6-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBXMMELYRESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562010 | |
| Record name | 5-Bromo-6-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130284-53-6 | |
| Record name | 5-Bromo-6-chloro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130284-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-bromo-5-aminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


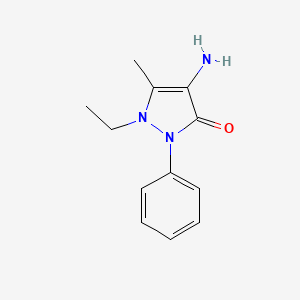
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

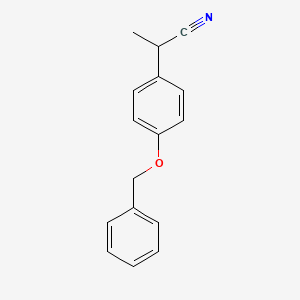
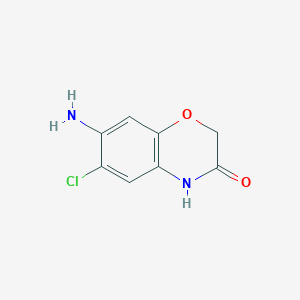
![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

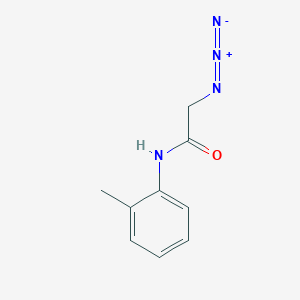
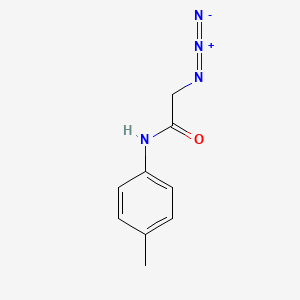
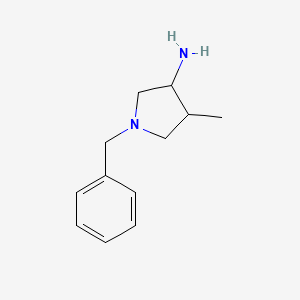
![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)
